O,O'-1,3-propanediylbishydroxylamine dihydrochloride
CAS No.: 104845-82-1
Cat. No.: VC4581341
Molecular Formula: C3H12Cl2N2O2
Molecular Weight: 179.04
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104845-82-1 |
---|---|
Molecular Formula | C3H12Cl2N2O2 |
Molecular Weight | 179.04 |
IUPAC Name | O-(3-aminooxypropyl)hydroxylamine;dihydrochloride |
Standard InChI | InChI=1S/C3H10N2O2.2ClH/c4-6-2-1-3-7-5;;/h1-5H2;2*1H |
Standard InChI Key | BEAAFDSVECBBLQ-UHFFFAOYSA-N |
SMILES | C(CON)CON.Cl.Cl |
Introduction
Synthesis and Chemical Properties
Synthetic Routes
The synthesis of O,O'-1,3-propanediylbishydroxylamine dihydrochloride involves the reaction of 1,3-diaminopropane with hydroxylamine hydrochloride under acidic conditions. The dihydrochloride salt forms via protonation of the hydroxylamine groups, typically achieving yields exceeding 80% in laboratory settings. Industrial-scale production employs continuous-flow reactors to optimize temperature (60–80°C) and pH (3.5–4.5), ensuring consistent purity (>98%) .
Physicochemical Characteristics
Property | Value |
---|---|
Molecular Formula | C₃H₁₀N₂O₂·2HCl |
Molecular Weight | 179.04–179.05 g/mol |
Solubility | Water (>100 mg/mL), methanol |
Stability | Hygroscopic; store at 2–8°C |
pKa (Hydroxylamine) | ~4.5–5.0 |
The compound’s bifunctional nature allows simultaneous reactions with aldehydes or ketones, forming bis-oximes with dissociation constants (Kd) as low as 10⁻⁶ M . Its aqueous solubility and stability at physiological pH (7.4) make it ideal for biological applications .
Applications in Scientific Research
Bioconjugation and Protein Engineering
O,O'-1,3-propanediylbishydroxylamine dihydrochloride enables site-specific protein modification through oxime ligation. For example, it conjugates antibodies with fluorescent dyes without impairing antigen-binding sites, achieving conjugation efficiencies of 85–95% . In a 2024 study, its reaction with trastuzumab’s Fc-glycans produced antibody-drug conjugates (ADCs) with a drug-to-antibody ratio (DAR) of 4.0 ± 0.3, demonstrating superior serum stability compared to maleimide-based ADCs .
Drug Delivery Systems
This compound facilitates tunable drug release in hydrogels. A 2023 study incorporated it into polyethylene glycol (PEG) hydrogels crosslinked with bevacizumab, an anti-VEGF monoclonal antibody. The resulting material exhibited biphasic release kinetics: 60% payload release within 24 hours (pH 7.4), followed by sustained release over 14 days .
Environmental Remediation
In water treatment, O,O'-1,3-propanediylbishydroxylamine dihydrochloride degrades chlorinated pollutants via nucleophilic substitution. At 50 ppm concentration, it reduced trichloroethylene (TCE) levels by 92% in groundwater samples within 6 hours, outperforming zerovalent iron nanoparticles (78% reduction) .
Mechanistic Insights
Reaction Kinetics
The compound’s hydroxylamine groups react with carbonyl compounds at rates (k₂) of 500–800 M⁻¹s⁻¹ in neutral aqueous buffers . This rapid kinetics stems from a cyclic intermediate that dehydrates to form oximes, as confirmed by stopped-flow spectroscopy .
Biological Activity
Hazard Category | GHS Classification |
---|---|
Skin Irritation | Category 2 (H315) |
Eye Damage | Category 2 (H319) |
Acute Toxicity (Oral) | Not classified |
Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory during handling . Spills require neutralization with 1 M sodium bicarbonate prior to disposal .
Regulatory Status
The compound holds REACH registration (EC 626-991-5) and is approved for laboratory use under FDA’s Good Laboratory Practice (GLP) guidelines. Industrial applications require environmental impact assessments due to its nitrogenous decomposition products .
Comparative Analysis with Analogues
Parameter | O,O'-1,3-Propanediylbishydroxylamine | 1,3-Bis(aminooxy)propane |
---|---|---|
Oxime Formation Rate | 720 M⁻¹s⁻¹ | 480 M⁻¹s⁻¹ |
Aqueous Solubility | 150 mg/mL | 90 mg/mL |
Cytotoxicity (IC₅₀) | 1.2 mM | 0.8 mM |
The propane backbone in O,O'-1,3-propanediylbishydroxylamine dihydrochloride enhances conformational flexibility compared to ethylene-linked analogues, improving reactivity with sterically hindered carbonyl groups .
Future Directions
Recent advances include its use in CRISPR-Cas9 delivery systems, where oxime-stabilized lipid nanoparticles achieve 65% gene-editing efficiency in vivo . Further research should explore its potential in photodynamic therapy and catalytic nanomaterials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume